

In-Depth Technical Guide: Sulforidazine (PubChem CID: 31765)

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Compound of Interest

Compound Name: SQ-31765

Cat. No.: B1223192

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An examination of the chemical properties, biological activity, and mechanism of action of the potent dopamine D2 receptor antagonist, Sulforidazine.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial query referenced "SQ-31765," publicly available scientific literature and chemical databases do not recognize this as a standard identifier. The provided PubChem CID corresponds to Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.^[1] This document will focus on the available technical data for Sulforidazine, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent that acts as a potent dopamine D2 receptor antagonist.^{[1][2]}

Chemical and Physical Properties

Sulforidazine is a complex organic molecule with the chemical formula C₂₁H₂₆N₂O₂S₂.^[3] Its structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side chain. The key chemical and physical properties are summarized in the table below.

Property	Value	Source
PubChem CID	31765	PubChem
Molecular Formula	C21H26N2O2S2	PubChem[3]
Molecular Weight	402.57 g/mol	PubChem[3]
IUPAC Name	10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine	PubChem[3]
CAS Number	14759-06-9	PubChem[3]
Physical Description	Solid	Human Metabolome Database
Melting Point	121 - 123 °C	Human Metabolome Database
LogP	4.45	Human Metabolome Database

Biological Activity

Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its parent compound, thioridazine.[1]

Parameter	Value	Experimental Conditions	Source
IC50	6.1 nM	Antagonism of apomorphine (30 nM)-induced inhibition of electrically evoked dopamine release from rabbit striatal slices.	Niedzwiecki et al., 1984[1]

Metabolism

Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism. The metabolic profile has been studied in rats, dogs, and humans, with species-specific differences observed.

Species	Route of Administration	Dose	Major Metabolites and % of Dose in Urine (24-48h)	Source
Rat	Oral	20 mg/kg	Unchanged Sulforidazine: 2.3 ± 0.4% Sulforidazine sulphoxide: 12.1 ± 1.6% Lactam of sulforidazine ring sulphoxide: 3.2 ± 2.6% Lactam of sulforidazine: 0.1 ± 0.1%	Lin et al., 1992[4]
Dog	Oral	37.5 mg	Unchanged Sulforidazine: 7.2 ± 1.9% Sulforidazine ring sulphoxide: 13.3 ± 4.4% Lactam of sulforidazine ring sulphoxide: < 0.1%	Lin et al., 1993[3]
Human	Oral	25.0 mg	Unchanged Sulforidazine: 5.9 ± 0.7% Sulforidazine ring sulphoxide: 13.2 ± 4.6% Lactam of sulforidazine ring sulphoxide: 7.5 ± 2.8%	Lin et al., 1993[3]

Experimental Protocols

Assessment of Dopamine Autoreceptor Antagonism in Striatal Slices

The following protocol is a detailed methodology for assessing the functional potency of compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles described in the literature.^{[1][5]}

1. Tissue Preparation:

- Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1, gassed with 95% O₂/5% CO₂).
- The striata are dissected and sliced into 300 µm thick sections using a McIlwain tissue chopper.
- The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least 30 minutes to allow for equilibration.

2. Perfusion and Stimulation:

- Individual striatal slices are placed in a perfusion chamber and continuously superfused with the gassed buffer at a rate of 1 ml/min.
- The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-wave pulses) to evoke dopamine release.

3. Measurement of Dopamine Release:

- The amount of dopamine in the superfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.

4. Experimental Procedure for Antagonism Assay:

- The baseline of electrically evoked dopamine release is established.
- A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to inhibit dopamine release via autoreceptor activation.
- Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist (e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.

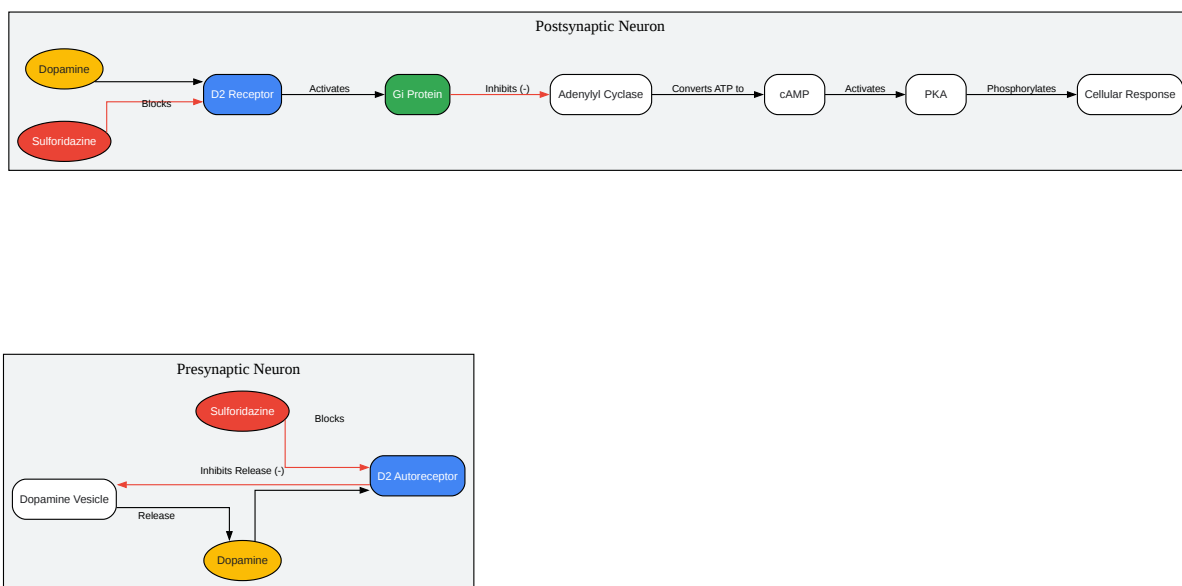
- The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is measured.
- The concentration of the antagonist that produces 50% reversal of the agonist's effect is determined as the IC50 value.

Signaling Pathway

Dopamine D2 Receptor Signaling and Antagonism by Sulforidazine

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2 autoreceptors inhibits further dopamine release.[1]

Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of dopamine. This prevents the activation of the Gi protein and the subsequent downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity. On presynaptic terminals, this blockade of autoreceptors leads to an enhanced release of dopamine.[1]



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Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.

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